N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a cyclohexyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the cyclohexyl and 4-methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with hydroxyl or carbonyl groups, while reduction may yield products with increased hydrogen content.
Scientific Research Applications
N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives with different substituents on the ring. Examples include:
- N-cyclohexyl-5-{[(4-chlorophenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide
- N-cyclohexyl-5-{[(4-nitrophenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide
Uniqueness
N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and 4-methylphenyl groups may enhance its stability and bioactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C17H21N5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C17H21N5O2S/c1-11-7-9-13(10-8-11)19-17(24)20-16-14(21-22-25-16)15(23)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,18,23)(H2,19,20,24) |
InChI Key |
IUFXSYZBSVHPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.